(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene
Description
The compound “(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene” is a cyclopenta[a]phenanthrene derivative, a structural class closely related to steroids. Steroids are defined by their cyclopenta[a]phenanthrene carbon skeleton, typically substituted with methyl groups at C10 and C13 and an alkyl group at C17 . This compound adheres to this framework, featuring:
- C10 and C13: Methyl groups, consistent with steroid conventions.
- C17: A branched alkyl chain, specifically a (1r)-1,5-dimethyl-4-methylene-hexyl group, distinguishing it from common steroids like cholesterol or bile acids.
- Saturation: The fully saturated decahydro structure (2,7,8,9,11,12,14,15,16,17-decahydro) in rings A–D, which contrasts with partially unsaturated steroid hormones (e.g., estradiol).
Its structural uniqueness lies in the C17 substituent, which may influence biological activity, solubility, and metabolic pathways. Cyclopenta[a]phenanthrenes are studied for diverse roles, including carcinogenicity, mutagenicity, and steroid-like functions .
Properties
IUPAC Name |
(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h7,9,12,19,21,23-26H,3,8,10-11,13-18H2,1-2,4-6H3/t21-,23?,24-,25?,26?,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZUBTLKMHEXLO-VLJLKRSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene is a derivative of cyclopenta[a]phenanthrene. This class of compounds has garnered attention due to its potential biological activities and implications in carcinogenicity. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by its complex polycyclic structure which can influence its biological activity. The structural formula can be represented as follows:
This indicates a high degree of saturation and a significant number of carbon atoms that contribute to its hydrophobic properties.
Carcinogenic Potential
Research has indicated that derivatives of cyclopenta[a]phenanthrene can exhibit varying degrees of carcinogenic activity. A study involving skin painting assays on mice demonstrated that several related compounds showed significant carcinogenic properties. Notably:
- Carcinogenicity Testing : In a study where 30 µg of various cyclopenta[a]phenanthrene derivatives were administered bi-weekly to mice over two years, several compounds displayed marked carcinogenic activity. For instance, the compound (15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-17-one) was identified as a potent carcinogen .
Structure-Activity Relationship
The structure of cyclopenta[a]phenanthrene derivatives plays a crucial role in their biological activity. Variations in methyl or ethyl substitutions on the phenanthrene ring significantly impact their carcinogenic potential:
- Methyl Derivatives : The 7-methyl and 11-methyl derivatives were found to possess weak carcinogenic activity in skin painting experiments .
- Hydroxyl Substitutions : Compounds with hydroxyl groups at specific positions also exhibited moderate carcinogenicity .
Study 1: Correlation Between Structure and Carcinogenicity
A pivotal study explored the relationship between chemical structure and carcinogenicity among fifteen cyclopenta[a]phenanthrene derivatives. The results indicated that specific structural modifications could enhance or diminish carcinogenic potential:
| Compound | Structural Modification | Carcinogenic Activity |
|---|---|---|
| VI | 11-Methyl | High |
| 7-Methyl | Methyl at position 7 | Weak |
| 11-Ethyl | Ethyl at position 11 | Low |
This table illustrates the varying levels of activity based on structural changes .
Study 2: Metabolic Activation and Deactivation
Another critical aspect of the biological activity of cyclopenta[a]phenanthrenes is their metabolic activation. Compounds may undergo metabolic transformations that can either activate them into more potent carcinogens or lead to their detoxification:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopenta[a]phenanthrene Derivatives
Key Comparative Insights:
C17 Substituent and Carcinogenicity: The C17 keto group in 15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-17-one is critical for its potent carcinogenicity, inducing tumors in 100% of mice at 30 µg doses . Compounds with hydroxyl groups at C17 (e.g., 16,17-dihydro-11-hydroxy-15H-cyclopenta[a]phenanthrene) exhibit carcinogenicity only after metabolic oxidation at C17, suggesting similar pathways could apply to the target compound .
Structural Modifications and Activity: Methyl vs. Hydroxyl/Keto Groups: Methyl groups at C11 (e.g., 15,16-dihydro-11-methyl derivative) enhance carcinogenicity, while hydroxyl or keto groups at C7/C12 (e.g., lithocholic acid derivatives) render compounds inactive in receptor-binding assays . Ring D Conjugation: Fully saturated derivatives (e.g., target compound) lack the conjugated system seen in potent carcinogens but may still activate via metabolic pathways .
Natural Analogs and Functional Diversity: The target compound’s C17 alkyl chain resembles sterols found in Opuntia species, which have antioxidant properties but unconfirmed carcinogenicity . Steroid-like Behavior: Unlike bile acids (e.g., chenodeoxycholic acid), the target compound’s lack of polar groups (e.g., hydroxyl) may limit its role in membrane dynamics or hormone signaling .
Research Implications and Gaps
- Given its structural similarity to active derivatives, in vivo assays (e.g., mouse skin painting) are warranted .
- Metabolic Pathways : The branched C17 chain may undergo oxidation to form reactive intermediates, analogous to 16,17-dihydro-11-hydroxy derivatives .
- Therapeutic Potential: If non-carcinogenic, its steroid-like structure could be explored for anti-inflammatory or antimicrobial applications, similar to Opuntia phytochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
